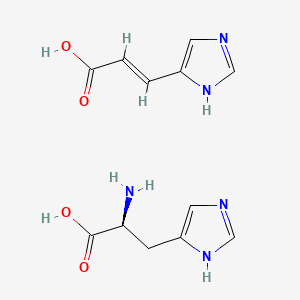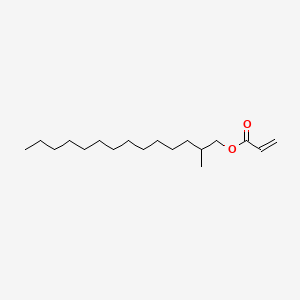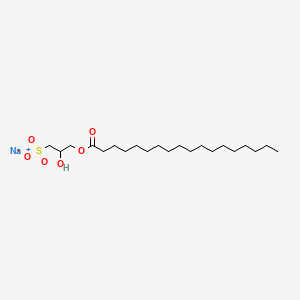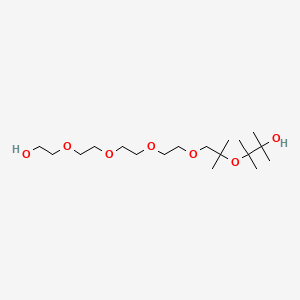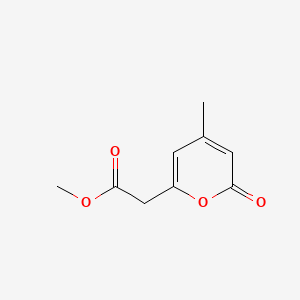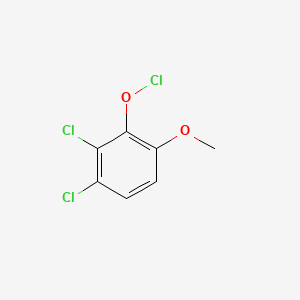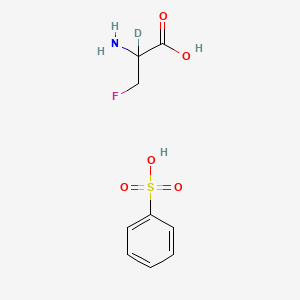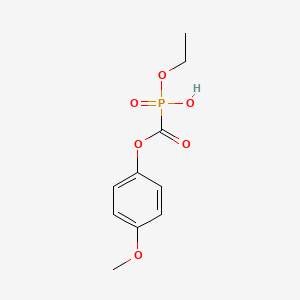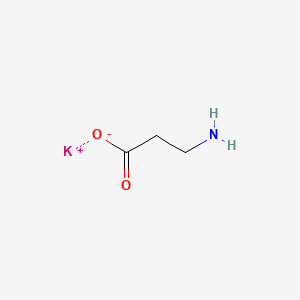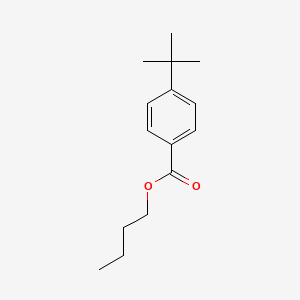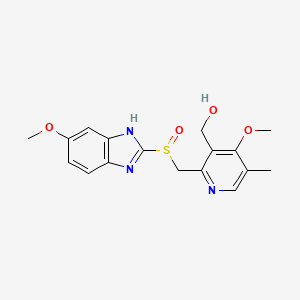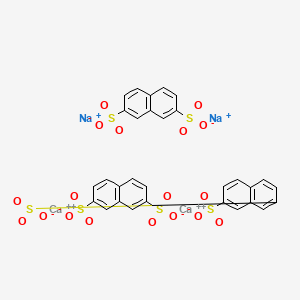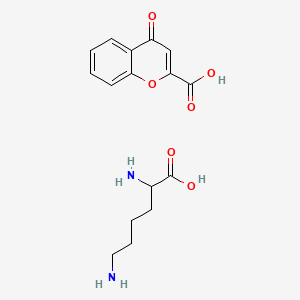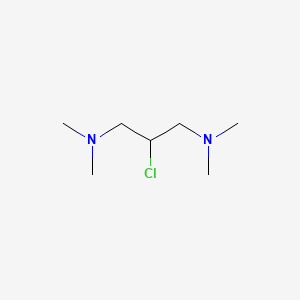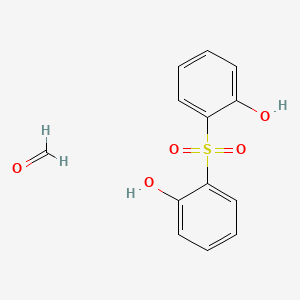
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol is a compound that combines formaldehyde with a sulfonylphenol groupIt is characterized by its molecular formula C19H17NaO9S2 and a molecular weight of 476.4526 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol typically involves the reaction of formaldehyde with 2-hydroxybenzenesulfonate and 4-(4-hydroxyphenyl)sulfonylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, which can then be used in various applications. The industrial methods focus on efficiency, cost-effectiveness, and environmental considerations to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonyl and phenol groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol include:
Bisphenol A (BPA): Known for its use in plastics and resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another BPA substitute with similar properties
Uniqueness
This compound is unique due to its specific combination of formaldehyde and sulfonylphenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other bisphenols may not be suitable .
Propiedades
Número CAS |
51990-55-7 |
|---|---|
Fórmula molecular |
C13H12O5S |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S.CH2O/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2/h1-8,13-14H;1H2 |
Clave InChI |
IMLMEIUTKRNUPD-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


